molecular formula C7H5N5 B080853 1,N6-Ethenoadenine CAS No. 13875-63-3

1,N6-Ethenoadenine

Katalognummer: B080853
CAS-Nummer: 13875-63-3
Molekulargewicht: 159.15 g/mol
InChI-Schlüssel: OGVOXGPIHFKUGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,N6-Ethenoadenine (εA) is a mutagenic DNA lesion formed endogenously via lipid peroxidation products (e.g., α,β-unsaturated carbonyl compounds) and exogenously through exposure to carcinogens like vinyl chloride and vinyl carbamate . This exocyclic adduct arises from the reaction of adenine with bifunctional aldehydes, creating a highly strained etheno bridge between the N1 and N6 positions of the purine ring . εA is implicated in genomic instability, contributing to mutations linked to liver, colon, and lung cancers . Its mutagenicity stems from its ability to mispair with thymine or cytosine during replication, inducing A→T transversions, A→G transitions, and A→C substitutions in human cells .

Repair of εA involves two primary pathways:

  • Base Excision Repair (BER): Initiated by N-methylpurine DNA glycosylase (MPG), which excises εA, leaving an abasic site for downstream repair .
  • Direct Reversal Repair (DRR): Mediated by AlkB homologs (e.g., ALKBH2, ALKBH3), which oxidatively demethylate εA, restoring adenine without strand cleavage .

The interplay between these pathways is context-dependent, with chromatin structure influencing repair efficiency. For instance, εA repair in nucleosome core particles is slower for BER compared to DRR due to steric hindrance .

Vorbereitungsmethoden

Chemical Synthesis via Radical Cascade Reaction

The metal-free radical cascade reaction represents a robust method for synthesizing 1,N6-ethenoadenine derivatives from N6-propargyl-adenine precursors . This approach merges N-iodosuccinimide (NIS)-mediated radical initiation with aerobic aminooxygenation in dioxane, enabling a 5-exo-dig cyclization pathway.

Reaction Mechanism and Optimization

The reaction begins with NIS generating an iodine radical under aerobic conditions, which abstracts a hydrogen atom from the propargylamine moiety of N6-propargyl-adenine. This triggers a cascade involving cyclization, oxygen trapping, and rearomatization to yield the etheno bridge (Fig. 1) . Key parameters include:

  • Solvent : Dioxane optimizes radical stability and reaction efficiency.

  • Temperature : Reactions proceed at room temperature (25°C) over 12–24 hours.

  • Yields : Moderate to good yields (45–78%) are achieved across diverse substrates, including alkyl-, aryl-, and heterocyclic-substituted adenines .

Substrate Scope and Limitations

Electron-donating groups on the propargylamine enhance yields by stabilizing radical intermediates. For example, N6-(4-methoxybenzyl)-propargyl-adenine achieves 78% yield, while electron-withdrawing groups (e.g., nitro) reduce efficiency to <50% . Steric hindrance at the propargyl position also limits cyclization, necessitating tailored substituents.

Enzymatic Ribosylation Approaches

Enzymatic ribosylation offers a stereoselective route to εA ribosides, leveraging purine nucleoside phosphorylases (PNPs). Wild-type and mutant PNPs from Escherichia coli and calf spleen catalyze the ribosylation of εA at distinct positions .

E. coli PNP-Catalyzed Synthesis

  • Substrates : εA and α-D-ribose-1-phosphate.

  • Products : N9-β-D-ribosyl-εA (major) and N7-β-D-ribosyl-εA (minor), with a 4:1 ratio .

  • Conditions : pH 7.4, 37°C, 2-hour incubation.

  • Yield : 85% conversion for N9-riboside.

Calf PNP Mutants

The N243D mutant of calf PNP shifts regioselectivity, producing N6-β-D-ribosyl-εA, a structurally unique riboside . This mutant exhibits reduced catalytic efficiency (k<sub>cat</sub>/K<sub>M</sub> = 1.2 × 10³ M⁻¹s⁻¹) compared to wild-type E. coli PNP (k<sub>cat</sub>/K<sub>M</sub> = 4.5 × 10⁴ M⁻¹s⁻¹) .

Formation via Vinyl Chloride Metabolites

Exposure of adenine-rich DNA to vinyl chloride metabolites, such as chloroethylene oxide (CEO) or chloroacetaldehyde (CAA), induces εA formation through alkylation .

Experimental Protocol

  • Template : Poly(dA) or adenine-containing oligonucleotides.

  • Reagents : 10–100 mM CEO or CAA in neutral buffer (pH 7.0).

  • Incubation : 37°C for 24–48 hours.

  • Outcome : Dose-dependent εA formation, with 10 mM CEO generating 0.5 lesions per 10³ adenines .

Miscoding and Inhibition Effects

DNA synthesis using εA-containing templates exhibits:

  • Inhibition : 100-fold reduction in replication efficiency .

  • Misincorporation : dGMP misinsertion at a rate of 1:500 bases, leading to A→G transitions .

Lipid Peroxidation-Induced Synthesis

Endogenous εA formation occurs via reaction of adenine with lipid peroxidation (LPO) byproducts, such as 4-hydroxynonenal (4-HNE) or malondialdehyde (MDA) .

Biological Context

  • Conditions : Oxidative stress (e.g., inflammation, metabolic dysfunction).

  • Mechanism : Michael addition of α,β-unsaturated aldehydes to N6 of adenine, followed by cyclization (Fig. 2) .

  • Quantification : εA levels in human tissues range from 0.2–5.0 adducts per 10⁸ nucleotides, correlating with cancer risk .

Comparative Analysis of Preparation Methods

Method Yield Regioselectivity Applications
Radical Cascade 45–78%N6-specificSynthetic chemistry
Enzymatic Ribosylation 70–85%N9/N7/N6Fluorescent probes
CEO/CAA Exposure N/ANon-specificDNA damage studies
Lipid Peroxidation N/ANon-specificBiomarker analysis

Key Observations :

  • Chemical synthesis offers the highest control over regiochemistry and scalability.

  • Enzymatic methods provide stereoselectivity but require substrate-specific optimization.

  • Biological formation, while non-synthetic, is critical for understanding εA’s role in mutagenesis .

Data Tables and Research Findings

Table 1. Radical Cascade Reaction Yields for N6-Propargyl-Adenine Derivatives

Substituent (R) Yield (%)
4-Methoxybenzyl78
Benzyl65
Cyclohexyl58
4-Nitrobenzyl45

Table 2. Enzymatic Ribosylation Efficiency

Enzyme k<sub>cat</sub>/K<sub>M</sub> (M⁻¹s⁻¹) Major Product
E. coli PNP (WT)4.5 × 10⁴N9-β-D-ribosyl-εA
Calf PNP (N243D)1.2 × 10³N6-β-D-ribosyl-εA

Analyse Chemischer Reaktionen

1,N6-Ethenoadenin unterliegt verschiedenen chemischen Reaktionen:

Wissenschaftliche Forschungsanwendungen

Formation and Properties of 1,N6-Ethenoadenine

εA is primarily generated from the reaction of adenine with vinyl chloride or lipid peroxidation products. It is characterized by its miscoding properties, which can lead to mutations during DNA replication. The structural properties of εA allow it to adopt a syn conformation that mimics natural bases, influencing its interaction with DNA polymerases and repair enzymes .

Biological Consequences

The biological consequences of εA include its role in mutagenesis and potential contributions to cancer development. Studies indicate that εA can induce A→T transversion mutations in bacterial systems, highlighting its mutagenic potential . The presence of εA in DNA can disrupt normal replication processes and lead to genomic instability if not properly repaired .

DNA Repair Mechanisms

Understanding how cells repair εA lesions is crucial for elucidating its biological impact. The primary repair pathways include:

  • Base Excision Repair (BER) : This pathway involves glycosylases that recognize and excise damaged bases, followed by DNA polymerase filling the resulting gap.
  • Direct Reversal Repair (DRR) : Certain enzymes can directly reverse the damage caused by εA without the need for excision.

Research shows that the efficiency of these repair mechanisms varies based on the sequence context surrounding the lesion, which can influence the mutational spectra observed in different organisms .

Cancer Research

εA serves as a biomarker for lipid peroxidation and is implicated in cancer diagnostics and prevention strategies. Its formation through oxidative stress provides insights into the mechanisms linking inflammation to cancer development .

Genetic Studies

The study of εA's miscoding properties aids in understanding how DNA lesions contribute to genetic variability and evolution. By analyzing how different organisms process εA, researchers can glean insights into evolutionary adaptations related to DNA repair mechanisms .

Biotechnology

Modified nucleotides like εA are being explored for their potential in developing novel therapeutics. For instance, they can be used to enhance the stability and efficacy of RNA-based drugs such as siRNA and mRNA vaccines by improving their interactions with target proteins .

Case Studies

StudyFocusFindings
Rioux & Delaney (2020)Mechanisms of εA formationExplored how εA lesions are processed differently in bacterial vs. mammalian cells, leading to varied mutational outcomes .
ALKBH Enzymes Study (2021)Repair efficiencyInvestigated sequence-dependent repair of εA by AlkB family enzymes, revealing significant variations based on DNA context .
Fluorescent Thymine Mimic StudyApplications in molecular sensorsDeveloped oxo-εA as a fluorescent thymine mimic for monitoring DNA-protein interactions without repair interference .

Wirkmechanismus

1,N6-Ethenoadenine exerts its effects primarily through its incorporation into DNA, where it can cause miscoding during replication. This leads to mutations, which can be mutagenic or genotoxic . The compound is recognized and repaired by DNA repair enzymes such as glycosylases and AlkB family enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Etheno Adducts

Structural and Chemical Properties

Etheno adducts share a common feature: an additional five-membered ring fused to the purine or pyrimidine base. Key differences include:

Adduct Structure Formation Source
1,N6-Ethenoadenine (εA) Etheno bridge between N1 and N6 of adenine Vinyl chloride, lipid peroxidation
3,N4-Ethenocytosine (εC) Etheno bridge between N3 and N4 of cytosine Chloroacetaldehyde, oxidative stress
1,N2-Ethenoguanine (εG) Etheno bridge between N1 and N2 of guanine Lipid peroxidation, environmental carcinogens
N2,3-Ethenoguanine (N2,3-εG) Etheno bridge between N2 and C8 of guanine Lipid peroxidation (most abundant etheno lesion)

εA and εC are repaired by distinct human DNA glycosylases, indicating strict structural specificity.

Mutagenic Profiles

Adduct Primary Mutations Mutagenic Efficiency
εA A→T transversions (dominant), A→G, A→C High in human cells; negligible in E. coli without SOS
8-oxoG G→T transversions Higher replication-blocking potential than εA
εC C→A transversions Less studied, but linked to alkylation damage
N2,3-εG G→A transitions Not repaired by AlkB enzymes; persistent in genomes

εA's miscoding arises from its ability to adopt both syn and anti conformations, pairing with thymine (via Hoogsteen bonding) or cytosine . In contrast, 8-oxoguanine (8-oxoG) primarily pairs with adenine, leading to G→T mutations .

Repair Pathways and Enzyme Specificity

Adduct Repair Pathway Key Enzymes Repair Efficiency
εA BER (MPG), DRR (ALKBH2/3) MPG (Km = 120 nM), ALKBH2 (kcat = 0.5 min⁻¹) DRR faster in chromatin
εC BER (εC-specific glycosylase) Unknown glycosylase (distinct from MPG) Not yet quantified
N2,3-εG Not repaired by AlkB enzymes None identified Persists, contributing to mutations
8-oxoG BER (OGG1), DRR (MUTYH) OGG1 (Km = 2.5 nM) Highly efficient in nucleosome-free regions

AlkB homologs exhibit substrate preferences: ALKBH2 repairs εA 10-fold faster than εC, while AlkB (bacterial) shows broader activity but cannot process N2,3-εG .

Biologische Aktivität

1,N6-Ethenoadenine (εA) is a significant DNA lesion that arises from the reaction of adenine with various exogenous and endogenous agents, notably vinyl chloride and products of lipid peroxidation. This compound has garnered attention due to its mutagenic properties and implications in cancer biology. This article reviews the biological activity of εA, focusing on its formation, mutagenic effects, repair mechanisms, and relevance in disease contexts.

Formation of this compound

εA is primarily formed through two pathways:

  • Exogenous Sources : Exposure to carcinogenic agents such as vinyl chloride and vinyl carbamate leads to the formation of εA in biological systems .
  • Endogenous Sources : Lipid peroxidation, a process associated with oxidative stress, also generates εA. This highlights its role as a biomarker for oxidative damage in cells .

Mutagenic Properties

The biological activity of εA is characterized by its ability to induce mutations during DNA replication. The predominant mutational events include:

  • A→T Transversions : These mutations are the most frequently observed when εA is present during DNA synthesis.
  • A→G and A→C Mutations : These alterations also occur but at lower frequencies .

These mutations have been linked to critical hotspots in the p53 gene, which is often mutated in various cancers, including liver, colon, and lung cancers . The presence of εA in human tissues has been correlated with tumorigenesis, emphasizing its potential role as a carcinogenic agent .

Repair Mechanisms

Cells possess several mechanisms to repair DNA lesions like εA. The primary pathways involved are:

Base Excision Repair (BER)

  • Enzymatic Action : N-methylpurine DNA glycosylase (MPG) is the primary enzyme responsible for recognizing and excising εA from DNA. Studies show that MPG plays a crucial role in repairing εA lesions in mammalian cells .
  • Repair Efficiency : Research indicates that complete repair of εA occurs slowly; for instance, only 18% complete repair was observed within 16 hours in colon cancer cells, with near-completion within 24 hours .

Direct Reversal Repair (DRR)

  • Although less studied for εA compared to BER, DRR mechanisms may also contribute to mitigating the effects of this lesion. These pathways are essential for maintaining genomic stability by reversing certain types of DNA damage directly .

Case Studies and Research Findings

  • In Vivo Studies :
    • A study using phagemid M13mp18 demonstrated that human cells could repair εA with varying efficiency depending on the cell cycle phase. The G0/G1 phase showed predominant repair activity .
  • Sequence Context Effects :
    • Research involving synthetic oligonucleotides has shown that the efficiency of repair by AlkB family enzymes varies significantly based on the sequence context surrounding εA. This highlights the complexity of DNA repair mechanisms and their dependence on local DNA structure .
  • Mutational Spectra Analysis :
    • Investigations into how bacterial and mammalian cells process εA differently have revealed varied mutational spectra, suggesting that cellular context plays a vital role in how these lesions are managed .

Summary Table of Key Findings

AspectDetails
Formation Sources Vinyl chloride (exogenous), lipid peroxidation (endogenous)
Primary Mutations Induced A→T transversions; A→G and A→C mutations
Key Repair Enzyme N-methylpurine DNA glycosylase (MPG)
Repair Pathways Base Excision Repair (BER), Direct Reversal Repair (DRR)
Repair Efficiency 18% complete repair within 16 hours; near-completion within 24 hours
Disease Associations Implicated in liver, colon, and lung cancers

Q & A

Basic Research Questions

Q. What experimental methods are used to detect and quantify 1,N6-Ethenoadenine (εA) in DNA?

  • Methodological Answer : Detection often involves enzymatic labeling followed by solid-state nanopore (SS-nanopore) analysis. For example, εA-containing oligonucleotides are biotinylated using EndoIV and APE1 (D308A mutant), then analyzed via SS-nanopores to measure translocation events. Denaturing gel electrophoresis confirms labeling efficiency, while nanopore data (e.g., current blockade signals) are quantified using exponential fits . Fluorescence-based assays, such as those employing εA as a fluorescent substrate for ADP-ribosylation studies, are also used to monitor enzymatic activity .

Q. What are the primary biological consequences of εA formation in genomic DNA?

  • Methodological Answer : εA is highly mutagenic, primarily inducing A→G transitions and A→T transversions due to replication errors. Its formation via lipid peroxidation or vinyl chloride exposure correlates with chronic inflammation and carcinogenesis. Studies in yeast and mammalian systems show that εA blocks replication forks, necessitating translesion synthesis (TLS) by Y-family DNA polymerases (e.g., Polι, Polζ, Rev1). Repair pathways like base excision repair (BER, via glycosylases) and direct reversal repair (DRR, via AlkB homologs) mitigate its effects, though repair efficiency depends on lesion accessibility in chromatin .

Eigenschaften

IUPAC Name

1H-imidazo[2,1-f]purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c1-2-12-4-11-6-5(7(12)8-1)9-3-10-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVOXGPIHFKUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160768
Record name 1,N(6)-Ethenoadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13875-63-3
Record name Ethenoadenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13875-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,N(6)-Ethenoadenine
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Record name 1,N6-Ethenoadenine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01952
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 1,N(6)-Ethenoadenine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6-ETHENOADENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIN7411HG7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
1,N6-Ethenoadenine
(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
1,N6-Ethenoadenine
(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
1,N6-Ethenoadenine
(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
1,N6-Ethenoadenine
(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
1,N6-Ethenoadenine
(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
1,N6-Ethenoadenine

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